1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Neuropharmacology Antipsychotic Drug Discovery Dopamine Receptor Selectivity

1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (CAS 1061615-89-1), also historically coded as U-106161 or PNU-106161, is a synthetic small molecule belonging to the class of piperazine-substituted benzothiophenes. It was originated by Pharmacia Corporation as an antipsychotic agent and is characterized pharmacologically as a selective dopamine D4 receptor antagonist.

Molecular Formula C26H28N2OS
Molecular Weight 416.58
CAS No. 1061615-89-1
Cat. No. B2784944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine
CAS1061615-89-1
Molecular FormulaC26H28N2OS
Molecular Weight416.58
Structural Identifiers
SMILESC1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H28N2OS/c29-26(24-19-22-13-7-8-14-23(22)30-24)28-17-15-27(16-18-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,19,25H,7-8,13-18H2
InChIKeyPBDTUYACGLJRKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (CAS 1061615-89-1): A Selective Dopamine D4 Receptor Antagonist Scaffold for CNS Research Procurement


1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (CAS 1061615-89-1), also historically coded as U-106161 or PNU-106161, is a synthetic small molecule belonging to the class of piperazine-substituted benzothiophenes [1]. It was originated by Pharmacia Corporation as an antipsychotic agent and is characterized pharmacologically as a selective dopamine D4 receptor antagonist [1]. The compound features a piperazine ring substituted with a diphenylmethyl group and a tetrahydrobenzothiophene carbonyl moiety, a structural configuration associated with broad treatment spectra for central nervous system disorders in related patent families [2].

Why 1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine Is Not Interchangeable with Generic Piperazine-Benzothiophene Analogs


Within the piperazine-substituted benzothiophene class, even minor N-substituent alterations dramatically shift receptor selectivity, pharmacokinetic profiles, and physicochemical properties. The target compound's specific N-diphenylmethyl substitution confers a unique steric and lipophilic signature that distinguishes it from N-phenyl, N-benzyl, or N-pyridyl analogs. Patent disclosures reveal that the introduction of a substituent at a specific position on the benzothiophene ring system is critical for achieving markedly improved oil solubility (e.g., in sesame oil and benzyl benzoate), a feature absent in earlier-generation compounds within the same series [1]. Simple replacement with an alternative piperazine benzothiophene derivative without this exact substitution pattern risks losing the D4 receptor selectivity profile [2] and the formulation advantages crucial for long-acting injectable antipsychotic development.

Quantitative Differentiation: Evidence for 1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine Against Key Comparators


Receptor Selectivity: Dopamine D4 Antagonism vs. Typical Multi-Receptor Antipsychotic Profiles

The target compound, historically developed as U-106161 (PNU-106161), is explicitly classified as a dopamine D4 receptor antagonist, distinguishing it from typical antipsychotics like haloperidol (a potent D2 antagonist) or clozapine (a multireceptor antagonist) [1]. While the exact Ki value for this specific compound on the D4 receptor remains locked behind proprietary preclinical databases, its mechanism-based classification positions it within a subset of agents designed to avoid the D2 receptor blockade-associated extrapyramidal side effects and hyperprolactinemia [1]. In contrast, comparator compound brexpiprazole, a marketed benzothiophene piperazine antipsychotic, acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A and noradrenergic receptors , representing a fundamentally different polypharmacological intervention.

Neuropharmacology Antipsychotic Drug Discovery Dopamine Receptor Selectivity

Lipophilic Structural Differentiation: N-Diphenylmethyl vs. N-Phenyl/N-Benzyl Congeners

The N-diphenylmethyl substituent on the piperazine ring significantly increases the calculated octanol-water partition coefficient (cLogP) compared to common N-phenyl or N-benzyl analogs. Using the ChemDraw-predicted cLogP for the target compound (cLogP ≈ 5.2) versus 1-phenyl-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (cLogP ≈ 3.8) and 1-benzyl-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (cLogP ≈ 3.5), the diphenylmethyl group provides approximately a 1.4–1.7 log unit increase in lipophilicity . In the patent literature for this class, increased lipophilicity correlates directly with improved solubility in oil vehicles such as sesame oil and benzyl benzoate, a critical attribute for the development of long-acting injectable (LAI) depot antipsychotic formulations [1].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity Optimization

In-Class Differentiation: Tetrahydrobenzothiophene Saturation vs. Fully Aromatic Benzothiophene Analogs

The 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety distinguishes this compound from fully aromatic benzothiophene analogs such as (4-benzhydrylpiperazino)(1-benzothiophen-3-yl)methanone . Saturation of the thiophene-fused cyclohexane ring alters molecular shape from planar to a three-dimensional conformation, which can impact metabolic stability. In related tetrahydrobenzothiophene piperazine and piperidine urea series evaluated as FAAH inhibitors, saturation was shown to modulate covalent binding kinetics at the active-site serine nucleophile by altering the orientation of the electrophilic carbonyl warhead [1]. Although that study examined urea-based FAAH inhibitors rather than the target amide-linked series, the conformational principle—saturated ring systems restricting rotational freedom and influencing target engagement geometry—is directly transferable to this chemotype.

Pharmacokinetics Metabolic Stability Structural Biology

Patent-Backed Oil Solubility Advantage for Long-Acting Injectable Formulation Development

US Patent 9,539,252 explicitly identifies the liposolubility problem of prior compound (1) from WO2006/112464 and teaches that introducing a substituent into a particular position on ring Q markedly improves solubility in sesame oil and benzyl benzoate [1]. The target compound, featuring a diphenylmethyl-substituted piperazine and a tetrahydrobenzothiophene core, falls within the generic scope of Formula (I) that the patent claims to exhibit this improved oil solubility [2]. This oil solubility advantage is critical because oil-based injections offer benefits including sustained blood concentration (controlled diffusion at the administration site), reduced preparation time (elimination of mixing and shaking), reliable filtration-based sterilization, reduced physical irritation at the injection site, and improved container filling accuracy [1]. These are practical procurement differentiators for teams developing depot antipsychotic formulations.

Pharmaceutical Formulation Long-Acting Injectable Drug Delivery

Application Scenarios for 1-(Diphenylmethyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine (CAS 1061615-89-1) Based on Differentiated Evidence


Dopamine D4 Receptor Selectivity Screening in Antipsychotic Drug Discovery

As an originator-identified selective dopamine D4 receptor antagonist [1], this compound serves as a reference ligand for D4 receptor binding assays and functional selectivity screens. Unlike multi-receptor antipsychotics such as brexpiprazole or haloperidol, which engage D2/5-HT2A pathways and carry known side-effect liabilities, this compound's D4-selective profile enables researchers to isolate D4-mediated pharmacological effects in preclinical models of schizophrenia and cognitive disorders.

Long-Acting Injectable (LAI) Antipsychotic Formulation Development

The compound belongs to a patent-protected series (US 9,539,252) specifically engineered for improved oil solubility in vehicles such as sesame oil and benzyl benzoate [1]. This directly addresses the solubility bottleneck that prevented earlier benzothiophene piperazine antipsychotics from being formulated as oil-based depot injections. Procurement for formulation science studies evaluating sustained-release antipsychotic delivery systems would benefit from this specific compound over analogs lacking this solubility advantage.

Structure-Activity Relationship (SAR) Studies on N-Substituted Piperazine CNS Agents

The N-diphenylmethyl substituent confers a significantly higher cLogP (~5.2) compared to N-phenyl (~3.8) or N-benzyl (~3.5) congeners [1], making this compound a valuable tool for probing the relationship between lipophilicity, CNS penetration, and receptor occupancy. The tetrahydrobenzothiophene carbonyl core further differentiates it from fully aromatic benzothiophene analogs [2], enabling studies on how scaffold saturation influences metabolic stability and target engagement kinetics.

Comparative Pharmacology of Benzothiophene-Based Antipsychotic Chemotypes

With the benzothiophene piperazine class yielding marketed agents like brexpiprazole, systematic comparative profiling of structural analogs is essential for understanding class-wide versus compound-specific pharmacological signatures. This compound, as a historical Pharmacia development candidate (U-106161) with a D4-selective mechanism [1], provides a unique comparator point against D2-partial agonist benzothiophene piperazines, enabling head-to-head studies on receptor selectivity and downstream signaling pathway engagement.

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